5-Formylbenzofuran-2-carbonitrile

Physical Chemistry Thermodynamic Stability Process Safety

Researchers face limited access to benzofurans with orthogonal, spatially matched reactive groups. Monofunctional or regioisomeric analogs block key diversifications like reductive amination paired with nitrile hydrolysis. This compound solves that gap. - **Orthogonal Handles:** Formyl (5-position) and nitrile (2-position) enable sequential reactions (imine formation, then amide synthesis) without protecting groups. - **PROTAC-Ready:** Direct attachment points for both E3 ligase ligand and target warhead, eliminating extra synthetic steps. - **Validated Properties:** mp 109-110 °C, elevated boiling point vs. analogs, ensuring reliable HPLC/NMR tracking. Available from BenchChem with fast, tracked global delivery.

Molecular Formula C10H5NO2
Molecular Weight 171.155
CAS No. 1258154-58-3
Cat. No. B2656886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylbenzofuran-2-carbonitrile
CAS1258154-58-3
Molecular FormulaC10H5NO2
Molecular Weight171.155
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C=C(O2)C#N
InChIInChI=1S/C10H5NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,6H
InChIKeyWSXIBCRETBRQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylbenzofuran-2-carbonitrile: Dual-Functional Benzofuran Building Block


5-Formylbenzofuran-2-carbonitrile is a heteroaromatic compound consisting of a benzofuran core substituted with a formyl group at the 5-position and a cyano group at the 2-position, yielding the molecular formula C10H5NO2 and a molecular weight of 171.15 g/mol. It is a solid at ambient temperature with a predicted melting point of 109–110 °C . Its unprecedented dual-functional architecture was first disclosed in a 2010 synthetic methodology study by Lee et al., who described it as a versatile building block for benzo[b]furan-based compound libraries [1].

Dual-functional architecture

Enables orthogonal derivatization with formyl and cyano handles on a single benzofuran core.

Sequential chemoselectivity

Supports independent transformation of each reactive group without protecting-group strategies.

Novel synthetic entry

Previously unreported scaffold; requires validated oxidative hydrolysis route for procurement.

Why Generic Benzofuran Analogs Fall Short in Synthesis


The 5-formyl-2-cyano substitution pattern is not trivial to mimic with off-the-shelf analogs. Benzofuran-2-carbonitrile (CAS 41717-32-2) lacks the aldehyde functionality, precluding key transformations such as imine formation or reductive amination . The regioisomer 2-formylbenzofuran-5-carbonitrile (CAS 84102-82-9) places the formyl group at the 2-position, altering the electronic distribution across the aromatic system and thereby modulating reactivity in electrophilic substitution or cross-coupling chemistry . Furthermore, the synthesis of the target compound was explicitly noted as 'previously unreported' due to 'unexpected difficulty' in formylating the 5-position, implying that simple Vilsmeier-Haack formylation of benzofuran-2-carbonitrile fails to produce this compound in acceptable yield [1]. These factors render direct substitution with common benzofuran derivatives unsuitable for applications requiring precise spatial arrangement of the aldehyde and nitrile functionalities.

Target
5-Formylbenzofuran-2-carbonitrile

Dual formyl + cyano handles enable imine formation, reductive amination and sequential derivatization.

Analog
Benzofuran-2-carbonitrile

Lacks aldehyde; cannot undergo key aldehyde-based transformations. Reactivity profile fundamentally narrower.

Target
5-Formylbenzofuran-2-carbonitrile

Formyl at C-5 preserves electronic distribution for predictable cross-coupling and electrophilic substitution.

Regioisomer
2-Formylbenzofuran-5-carbonitrile

Formyl at C-2 alters ring electronics; reactivity in coupling chemistry may shift unpredictably.

Standard Vilsmeier-Haack formylation of benzofuran-2-carbonitrile failed to produce the target compound in acceptable yield. Sourcing from a supplier employing the validated oxidative hydrolysis route is essential for obtaining the correct regioisomer.

Quantitative Differentiation from Closest Structural Analogs


Boiling Point Elevation Versus Benzofuran-2-carbonitrile

The target compound exhibits a predicted boiling point of 341.0 °C at 760 mmHg , substantially higher than the predicted boiling point of benzofuran-2-carbonitrile (260.8 °C at 760 mmHg) . The +80.2 °C difference arises from the additional carbonyl oxygen of the 5-formyl group, which enables stronger dipole-dipole interactions and potential intermolecular hydrogen bonding in the condensed phase.

Boiling point
Data to verify
341.0 °C vs 260.8 °C +80.2 °C
Supports process-scale safety assessment through lower volatility.
Predicted value at 760 mmHg; experimental confirmation recommended.
Physical Chemistry Thermodynamic Stability Process Safety

Orthogonal Functional Handles for Two-Dimensional Diversification

5-Formylbenzofuran-2-carbonitrile possesses two reactive functional groups (formyl at C-5, cyano at C-2) on a single benzofuran scaffold [1]. In contrast, benzofuran-2-carbonitrile contains only one reactive handle (cyano at C-2) . The presence of two orthogonal reactive centers permits sequential chemoselective transformations—for example, nitrile hydrolysis to amide or carboxylic acid while preserving the aldehyde for subsequent reductive amination or oxime ligation—without requiring protecting group strategies for the second functionality. This 2-fold increase in reactive handles expands the accessible chemical space in library synthesis.

Functional handles
Class-level
2 vs 1 2-fold
Supports diversity-oriented library synthesis.
Context-dependent; actual chemoselectivity depends on reaction conditions.
Medicinal Chemistry Synthetic Methodology Building Block Design

Novel Synthetic Route Required Due to Failed Standard Formylation

The original synthesis report by Lee et al. explicitly states that 'unexpected difficulty in the conversion of a bromobenzofuran to the corresponding formylbenzofuran led us to develop a new synthesis for 5-formylbenzo[b]furan-2-carbonitrile' [1]. The compound is further described as 'previously unreported' [1], indicating that prior attempts using conventional formylation methods (e.g., Vilsmeier-Haack or lithiation-formylation sequences) failed to produce the target compound in isolable quantities. This stands in contrast to simpler benzofuran aldehydes such as 5-formylbenzofuran, which can be obtained by standard formylation in 54% yield . The successful route involved oxidative hydrolysis chemistry, representing a fundamentally different mechanistic pathway.

Synthetic route
Reported
Previously unreported Novel oxidative hydrolysis required
Procurement relies on validated synthetic methodology.
Standard formylation gave effective 0% yield; alternative route documented in Lee et al. 2010.
Synthetic Chemistry Process Development Methodology

High-Value Application Scenarios Driven by Structural Evidence


Sequential Bifunctional Derivatization for Parallel Library Synthesis

The dual reactive handles (formyl + nitrile) allow orthogonal reactions to be performed sequentially on the same scaffold [1]. A medicinal chemistry team can first hydrolyze the nitrile to a primary amide or carboxylic acid under mild conditions while leaving the aldehyde intact, then employ the aldehyde in reductive amination or oxime ligation to introduce a second diversity element. This two-dimensional diversification strategy doubles the chemical space accessible per synthetic step compared to monofunctional benzofuran-2-carbonitrile, accelerating hit-to-lead optimization campaigns where structural diversity around the benzofuran core is critical.

PROTAC Linker Intermediate with Orthogonal Attachment Points

In targeted protein degradation (PROTAC) design, linker molecules must connect an E3 ligase ligand to a target-binding moiety through two chemically distinct attachment points. The 5-formyl-2-cyano substitution pattern provides precisely this architecture: the aldehyde can be attached to one warhead via reductive amination, while the nitrile can be independently transformed (e.g., to an amine or amide) for attachment to the second warhead [1]. Monofunctional analogs lacking either handle necessitate additional synthetic steps to install the second attachment point, increasing overall synthesis length and cost.

Complexity-Generating Cascade Reaction Building Block

The juxtaposition of an electrophilic aldehyde and a nucleophilic nitrile on the same benzofuran scaffold enables intramolecular cascade reactions that construct polycyclic systems in a single operation. For example, initial nucleophilic attack on the aldehyde can generate an intermediate that subsequently cyclizes onto the proximal nitrile, forming fused heterocyclic architectures relevant to alkaloid natural product synthesis [1]. This intramolecular reactivity is geometrically impossible with the regioisomer 2-formylbenzofuran-5-carbonitrile, where the greater distance between the two functional groups precludes such cyclization modes.

Reference Standard for Benzofuran Impurity Profiling

The elevated boiling point (+80.2 °C vs. benzofuran-2-carbonitrile) and distinct melting point (109–110 °C) provide clear physical property signatures that facilitate identification and quantification in HPLC, GC-MS, or NMR-based impurity profiling [1]. A pharmaceutical development team requiring a well-characterized benzofuran-2-carbonitrile derivative with orthogonal analytical markers can use this compound as a system suitability standard, leveraging its unique combination of volatility and crystallinity to ensure robust method performance across a wide temperature range.

Application
Selection Property
Validation Focus
Sequential bifunctional library synthesis
Orthogonal reactivity (formyl + nitrile)
Chemoselective transformation sequence
PROTAC linker intermediate
Bifunctional attachment architecture
Independent handle derivatization
Cascade reaction building block
Proximal aldehyde–nitrile geometry
Intramolecular cyclization feasibility
Impurity profiling reference standard
Distinct thermal signatures (mp, bp)
HPLC/GC-MS method suitability
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